N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylethylamines. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom, a tetrahydrofuran ring (oxolan-2-yl) attached to the carbon chain, and a phenyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The oxolan-2-yl group can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Alkylation of Phenylethylamine: The phenylethylamine is alkylated using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reaction: The synthesized oxolan-2-yl group is then coupled with the alkylated phenylethylamine under suitable conditions, often using a catalyst such as palladium on carbon.
Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of continuous flow reactors to ensure consistent reaction conditions.
- Implementation of automated purification systems to enhance yield and purity.
- Adherence to Good Manufacturing Practices (GMP) to ensure product quality and safety.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or oxolan-2-yl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted phenylethylamines.
Scientific Research Applications
N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to:
Bind to Neurotransmitter Receptors: It can interact with receptors such as serotonin and dopamine receptors, influencing neurotransmission.
Modulate Signal Transduction Pathways: By binding to these receptors, the compound can modulate various intracellular signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride can be compared with other phenylethylamine derivatives:
N-Methyl-1-(oxolan-2-yl)-2-phenylethanamine: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrobromide: Similar structure but with a hydrobromide salt instead of hydrochloride.
N-Ethyl-1-(oxolan-2-yl)-2-phenylethanamine;acetate: Similar structure but with an acetate salt instead of hydrochloride.
The uniqueness of this compound lies in its specific combination of functional groups and its hydrochloride salt form, which enhances its solubility and stability.
Properties
IUPAC Name |
N-ethyl-1-(oxolan-2-yl)-2-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;/h3-5,7-8,13-15H,2,6,9-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYOIEUPECIBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C2CCCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92321-73-8 |
Source
|
Record name | ethyl[1-(oxolan-2-yl)-2-phenylethyl]amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.